molecular formula C28H32N2O4 B12139711 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)ph enyl]-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)ph enyl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12139711
M. Wt: 460.6 g/mol
InChI Key: SWTQDCVMIXSKAB-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a dimethylamino propyl group, a tert-butyl phenyl group, and a hydroxy pyrrolinone structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of the carbonyl group. Subsequent steps include the attachment of the dimethylamino propyl group and the tert-butyl phenyl group, and finally, the formation of the hydroxy pyrrolinone ring. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with a benzofuran core, such as 2-(2-benzofuranyl)-2-imidazoline.

    Pyrrolinone derivatives: Compounds with a pyrrolinone structure, such as 3-hydroxy-2-pyrrolidinone.

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is unique due to its combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O4/c1-28(2,3)20-13-11-18(12-14-20)24-23(26(32)27(33)30(24)16-8-15-29(4)5)25(31)22-17-19-9-6-7-10-21(19)34-22/h6-7,9-14,17,24,32H,8,15-16H2,1-5H3

InChI Key

SWTQDCVMIXSKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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